1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride
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Overview
Description
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a dichlorophenyl group, a propan-2-ylidene group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride typically involves the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Introduction of the Propan-2-ylidene Group: The hydrazone is then treated with a suitable reagent, such as isopropylidene chloride, under controlled conditions to introduce the propan-2-ylidene group.
Formation of the Carbonyl Chloride Group: Finally, the compound is reacted with phosgene or a similar reagent to introduce the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying DNA structure or function, leading to changes in gene expression.
Affecting Cell Membranes: Altering the permeability or integrity of cell membranes, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl bromide: Similar structure but with a bromide group instead of a chloride group.
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl fluoride: Similar structure but with a fluoride group instead of a chloride group.
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl iodide: Similar structure but with an iodide group instead of a chloride group.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(propan-2-ylidene)hydrazine-1-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
62225-83-6 |
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Molecular Formula |
C10H9Cl3N2O |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)carbamoyl chloride |
InChI |
InChI=1S/C10H9Cl3N2O/c1-6(2)14-15(10(13)16)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 |
InChI Key |
JMLBIQWZEFZGNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C1=CC(=C(C=C1)Cl)Cl)C(=O)Cl)C |
Origin of Product |
United States |
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